molecular formula C12H11NO4 B091268 Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 41042-21-1

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B091268
CAS RN: 41042-21-1
M. Wt: 233.22 g/mol
InChI Key: PTKZJSSZZSMJPS-UHFFFAOYSA-N
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Description

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a chemical compound that has been the subject of various synthetic and mechanistic studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is derived from the indole moiety, which is a fundamental scaffold in many natural products and pharmaceuticals. Its structure is characterized by the presence of an indole ring fused with a 2,3-dione system and an ester function at the 1-position of the indole.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of ethyl diazoacetate with isatin to form ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, which can undergo various transformations . For instance, the Lewis acid-induced decomposition of α-diazo-β-hydroxy esters has been studied to understand the mechanistic aspects and factors affecting product distribution . Additionally, the regioselective addition of aromatic amines to similar compounds has been explored, resulting in the formation of ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, mass spectral studies, and single-crystal X-ray diffraction . These studies reveal the spatial arrangement of atoms within the molecule and the presence of various intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.

Chemical Reactions Analysis

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and its analogs participate in a variety of chemical reactions. For example, palladium-catalyzed regioselective C-H activation has been employed for the synthesis of ethyl 2-(1H-indol-2-yl) acetates . Oxidative coupling reactions have also been used to produce indolylglycine derivatives from ethyl 2-(disubstituted amino)acetates . Moreover, the aza-alkylation/intramolecular Michael cascade reaction has been utilized to prepare ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate and related compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the compound's stability and potential intermolecular interactions . The presence of functional groups such as esters, cyano, and nitro groups can affect the compound's solubility, reactivity, and overall chemical behavior . Additionally, the synthesis of novel compounds through three-component reactions demonstrates the versatility and efficiency of methods used to create derivatives of ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate .

Scientific Research Applications

  • Regioselective Addition : Methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, leading to regioselective addition at the α-position of the activated exocyclic C=C bond to form methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006).

  • Synthetic Versatility in Lewis Acid Reactions : Ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate was studied for its Lewis acid-induced decomposition reaction, which provided insights into the mechanistic aspects of this type of reaction and the factors affecting product distribution (Gioiello et al., 2011).

  • Crystal Structure and Spectroscopic Studies : The crystal structures of isomers of Ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate were analyzed using X-ray diffraction and characterized by spectroscopic methods. Theoretical calculations were performed to compare experimental and calculated data (Ramazani et al., 2017).

  • Synthesis and Transformations : Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, derived from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate, was synthesized and treated with various amines and hydrazines to produce amino-substituted products (Bevk et al., 2001).

  • Antimicrobial Activity : Ethyl 2((1H-indol-4-yl)oxy)acetate was synthesized from 4hydroxy indole and ethyl chloroacetate and screened for antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Prasad, 2017).

  • Flow Chemistry Techniques : Flow chemistry techniques were used for the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate, demonstrating the value of flow chemistry in improving the synthesis process of compounds with potential pharmaceutical applications (Örkényi et al., 2017).

  • Cytotoxic Activity : Synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide were evaluated for cytotoxic activity against various cell lines, indicating potential applications in cancer research (AkgÜl et al., 2013).

properties

IUPAC Name

ethyl 2-(2,3-dioxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-9-6-4-3-5-8(9)11(15)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKZJSSZZSMJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194016
Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

CAS RN

41042-21-1
Record name Ethyl 2,3-dihydro-2,3-dioxo-1H-indole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41042-21-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isatin-N-acetate
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Record name 41042-21-1
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Record name 1H-Indole-1-acetic acid, 2,3-dihydro-2,3-dioxo-, ethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ISATIN-N-ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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